molecular formula C5H8ClNO B14556246 Methyl(prop-1-en-2-yl)carbamyl chloride CAS No. 62179-53-7

Methyl(prop-1-en-2-yl)carbamyl chloride

Cat. No.: B14556246
CAS No.: 62179-53-7
M. Wt: 133.57 g/mol
InChI Key: PRJKCOCJGKMBAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl(prop-1-en-2-yl)carbamyl chloride can be achieved through several methods. One common approach involves the reaction of an amine with phosgene (COCl2) :

2R2NH+COCl2R2NCOCl+[R2NH2]Cl2 R_2NH + COCl_2 → R_2NCOCl + [R_2NH_2]Cl 2R2​NH+COCl2​→R2​NCOCl+[R2​NH2​]Cl

Another method involves the addition of hydrogen chloride (HCl) to isocyanates :

RNCO+HClRNHCOClRNCO + HCl → RNHCOCl RNCO+HCl→RNHCOCl

These reactions are typically carried out under controlled conditions to avoid the formation of unwanted by-products. Industrial production methods often involve the use of specialized equipment to handle the toxic and reactive nature of phosgene and hydrogen chloride.

Chemical Reactions Analysis

Methyl(prop-1-en-2-yl)carbamyl chloride undergoes various chemical reactions, including:

R2NCOCl+H2OR2NC(O)OH+HClR_2NCOCl + H_2O → R_2NC(O)OH + HCl R2​NCOCl+H2​O→R2​NC(O)OH+HCl

R2NCOCl+ROH+C5H5NR2NC(O)OR+C5H5NHClR_2NCOCl + R'OH + C_5H_5N → R_2NC(O)OR' + C_5H_5NHCl R2​NCOCl+R′OH+C5​H5​N→R2​NC(O)OR′+C5​H5​NHCl

    Substitution Reactions: It can undergo substitution reactions with various nucleophiles to form different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl(prop-1-en-2-yl)carbamyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl(prop-1-en-2-yl)carbamyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Methyl(prop-1-en-2-yl)carbamyl chloride can be compared with other carbamoyl chlorides, such as dimethylcarbamoyl chloride and diethylcarbamoyl chloride . These compounds share similar reactivity patterns but differ in their substituents, which can influence their physical properties and specific applications. For example, dimethylcarbamoyl chloride has a melting point of -90°C and a boiling point of 93°C .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique reactivity and ability to form a wide range of derivatives make it a valuable tool for chemists and researchers.

Properties

CAS No.

62179-53-7

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

N-methyl-N-prop-1-en-2-ylcarbamoyl chloride

InChI

InChI=1S/C5H8ClNO/c1-4(2)7(3)5(6)8/h1H2,2-3H3

InChI Key

PRJKCOCJGKMBAB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N(C)C(=O)Cl

Origin of Product

United States

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